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Compound of Interest

Compound Name:

2-(Hydroxy(4-

phenoxyphenyl)methylene)malono

nitrile

CAS No.: 330792-68-2

Cat. No.: B1344156

Get Quote

Executive Summary
SF-6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) is widely recognized in

bioenergetics as a "super-uncoupler" of oxidative phosphorylation. Unlike classical uncouplers

such as 2,4-Dinitrophenol (DNP), SF-6847 exhibits full uncoupling activity at nanomolar

concentrations due to its unique physicochemical balance between lipophilicity and acid

dissociation constant (pKa).

Critical Distinction: Researchers must note that SF-6847 is chemically identical to Tyrphostin

A9 (AG 17). While the chemical structure is the same, the application dictates the purity grade

and usage protocol. This guide focuses strictly on its properties as a mitochondrial

protonophore.

Chemical Identity & Structural Dynamics
The potency of SF-6847 stems from its specific structural arrangement: a labile phenolic proton

flanked by bulky tert-butyl groups and an electron-withdrawing malononitrile moiety.
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Parameter Technical Specification

Common Name SF-6847

Synonyms Malonoben, Tyrphostin A9, RG-50872

IUPAC Name
2-[(3,5-di-tert-butyl-4-

hydroxyphenyl)methylidene]propanedinitrile

CAS Number 10537-47-0

Molecular Formula C₁₈H₂₂N₂O

Molecular Weight 282.38 g/mol

Structural Class Benzylidenemalononitrile

Structural Mechanism
The malononitrile group acts as a powerful electron-withdrawing system, delocalizing the

negative charge upon deprotonation. The tert-butyl groups provide:

Lipophilicity: Facilitating rapid entry into the mitochondrial inner membrane.

Steric Shielding: Protecting the phenolic oxygen from rapid metabolic conjugation, enhancing

stability.

Physicochemical Parameters
Understanding these parameters is essential for calculating free concentrations in assay

buffers.

Acid Dissociation Constant (pKa)
Value: ~6.84 (at 25°C)

Significance: This is the defining feature of SF-6847. Because the pKa is extremely close to

physiological pH (7.0–7.4), the molecule exists in a near-perfect equilibrium between its

protonated (neutral) and deprotonated (anionic) forms. This allows for maximal cycling rates
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across the membrane, as neither the uptake nor the release of the proton is a rate-limiting

step.

Spectral Properties (pH Dependence)
SF-6847 exhibits a bathochromic shift (color change) upon ionization, which is critical for

concentration verification.

Neutral Form (Acidic pH): Colorless to pale yellow.

.

Anionic Form (Alkaline pH): Bright yellow/orange.

.

Extinction Coefficient (

):

at 456 nm (pH > 9.0).

Note: Always verify

with the specific lot Certificate of Analysis.

Solubility
Ethanol: Soluble (>20 mg/mL). Preferred for mitochondrial assays to avoid DMSO effects on

respiration.

DMSO: Soluble (>20 mg/mL).

Water: Insoluble. Must be prepared as a stock in organic solvent before dilution into aqueous

buffers.

Mechanism of Action: The Protonophore Cycle
SF-6847 functions as a mobile carrier of protons across the Inner Mitochondrial Membrane

(IMM). It dissipates the electrochemical gradient (
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) generated by the Electron Transport Chain (ETC), forcing the respiratory chain to operate at
maximum velocity (State 3u) without ATP synthesis.
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Figure 1: The catalytic cycle of SF-6847. The neutral form (SF-H) diffuses across the lipid

bilayer, releases a proton in the alkaline matrix, and the resulting anion (SF-) is driven back to

the intermembrane space by the membrane potential.

Experimental Protocols
Stock Solution Preparation
Objective: Create a stable, verified stock solution.
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Solvent Choice: Use absolute Ethanol (EtOH) for bioenergetics. DMSO is acceptable but can

inhibit respiration at high volumes (>0.1% v/v).

Weighing: Weigh approx. 1-2 mg of SF-6847 powder into a glass vial (avoid plastics that

may leach plasticizers).

Dissolution: Add calculated EtOH to reach a target concentration of 10 mM. Vortex until fully

dissolved (solution should be yellow).

Verification (Critical Step):

Dilute 5 µL of stock into 995 µL of 100 mM NaOH (pH > 10).

Measure Absorbance at 456 nm.

Calculate actual concentration using Beer-Lambert Law (

).

Storage: Store at -20°C, protected from light. Stable for 6 months.

Mitochondrial Uncoupling Titration
Objective: Determine the

(concentration for 50% uncoupling) or maximal respiratory rate.
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Figure 2: Step-by-step workflow for determining optimal uncoupling concentrations.

Protocol Steps:

Chamber Setup: Use a Clark-type oxygen electrode or Seahorse XF analyzer.
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Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2.

Basal State: Add mitochondria (0.5 mg protein/mL) and substrate (e.g., 5 mM Succinate +

Rotenone). Allow State 4 respiration to stabilize.

Titration: Add SF-6847 in 10 nM increments.

Note: SF-6847 is extremely potent. Typical

is reached at 30–60 nM.

Endpoint: Continue until respiration peaks and begins to decline (inhibitory effect due to

membrane disruption or anion accumulation).

Comparative Analysis: SF-6847 vs. Standards
The following table highlights why SF-6847 is preferred for high-sensitivity assays compared to

FCCP and DNP.

Feature SF-6847 FCCP
2,4-Dinitrophenol
(DNP)

Potency (

)
High (~10 nM) Medium (~50-100 nM) Low (~10-50 µM)

pKa 6.84 5.95 4.1

Lipophilicity Very High High Moderate

Physiological pH

Cycling

Optimal (pKa

pH)
Good

Poor (Mostly anionic

at pH 7.2)

Inhibitory Effect Low at Moderate
High (at required

concentrations)

Primary Use Case
Stoichiometric studies,

low-volume assays
General purpose

Historical

comparisons
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Expert Insight: The proximity of SF-6847's pKa to the physiological pH of the mitochondrial

intermembrane space means it is never "trapped" in one ionization state. DNP, with a pKa of

4.1, is almost entirely anionic at pH 7.2, making the return of the protonated form across the

membrane the rate-limiting step. SF-6847 avoids this bottleneck.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.acs.org [pubs.acs.org]

2. Malonoben - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties &
Bioenergetic Application of SF-6847]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1344156/docs#technical-guide-physicochemical-
properties-bioenergetic-application-of-sf-6847]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/bi00791a016
https://en.wikipedia.org/wiki/Malonoben
https://www.benchchem.com/product/b1344156?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.acs.org/doi/10.1021/bi00791a016
https://en.wikipedia.org/wiki/Malonoben
https://www.benchchem.com/product/b1344156/docs#technical-guide-physicochemical-properties-bioenergetic-application-of-sf-6847
https://www.benchchem.com/product/b1344156/docs#technical-guide-physicochemical-properties-bioenergetic-application-of-sf-6847
https://www.benchchem.com/product/b1344156/docs#technical-guide-physicochemical-properties-bioenergetic-application-of-sf-6847
https://www.benchchem.com/product/b1344156/docs#technical-guide-physicochemical-properties-bioenergetic-application-of-sf-6847
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344156?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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